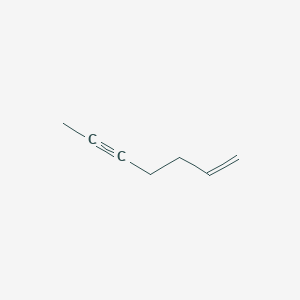

Hept-1-EN-5-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

821-40-9 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

hept-1-en-5-yne |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,5,7H2,2H3 |

InChI Key |

AMSMDGCMDNFUQA-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC=C |

Origin of Product |

United States |

Foundational & Exploratory

"Hept-1-en-5-yne" molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Hept-1-en-5-yne is an organic compound classified as an enyne, which is a hydrocarbon containing both a double (alkene) and a triple (alkyne) bond. Its structure and reactive sites make it a point of interest in organic synthesis.

Molecular Structure and Properties

The chemical structure of this compound consists of a seven-carbon chain. A double bond is located at the first carbon position (C1), and a triple bond is present at the fifth carbon position (C5). This specific arrangement of unsaturated bonds dictates its chemical reactivity and physical properties.

The fundamental molecular details of this compound are summarized below. The molecular formula is derived by counting the carbon and hydrogen atoms in its structure. The molecular weight is calculated using the molecular formula and the atomic masses of its constituent elements. The atomic mass of carbon is approximately 12.011 amu, and the atomic mass of hydrogen is approximately 1.008 amu[1][2][3][4][5][6][7][8][9].

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₀ | [10][11] |

| Molecular Weight | 94.15 g/mol | [10][11][12][13][14] |

| IUPAC Name | This compound | [10][11] |

| CAS Number | 821-40-9 | [11] |

Note: The molecular weight is computed based on the standard atomic weights of the elements.

References

- 1. ck12.org [ck12.org]

- 2. quora.com [quora.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. quora.com [quora.com]

- 5. byjus.com [byjus.com]

- 6. How Do You Calculate The Atomic Mass of Carbon [unacademy.com]

- 7. digipac.ca [digipac.ca]

- 8. #1 - Hydrogen - H [hobart.k12.in.us]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | C7H10 | CID 53763274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 821-40-9 | Benchchem [benchchem.com]

- 12. Hept-5-en-1-yne | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Hepten-5-yne-Molbase [molbase.com]

- 14. (E)-hept-5-en-1-yne | C7H10 | CID 14688757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hept-1-en-5-yne: A Technical Overview of its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dated: December 13, 2025

This technical guide provides a comprehensive overview of the chemical properties of Hept-1-en-5-yne (CAS Number: 821-40-9), an unsaturated hydrocarbon containing both a terminal double bond and an internal triple bond.[1] This unique structural arrangement makes it a molecule of interest in the fields of organic synthesis and coordination chemistry. This document also outlines a proposed synthetic route for this compound.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 821-40-9 | [1][2] |

| Molecular Formula | C₇H₁₀ | [1][2] |

| Molecular Weight | 94.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Canonical SMILES | CC#CCCC=C | [1] |

| InChI Key | AMSMDGCMDNFUQA-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 2.4 | [2] |

| Topological Polar Surface Area (Computed) | 0 Ų | [2] |

| Hydrogen Bond Donor Count (Computed) | 0 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 0 | [2] |

| Rotatable Bond Count (Computed) | 2 | [2] |

Experimental Protocols: Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: the formation of a sodium acetylide intermediate followed by an alkylation reaction.[1] The following protocol is based on analogous reactions and provides a framework for its synthesis.

Step 1: Formation of Sodium Acetylide

-

Objective: To deprotonate a terminal alkyne to form a nucleophilic acetylide.

-

Reactants: Propargyl alcohol (as a precursor to a terminal alkyne)

-

Reagents: A strong base, such as sodium amide (NaNH₂).

-

Solvent: Liquid ammonia or an anhydrous ether like tetrahydrofuran (THF).[1]

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, a gas inlet, and a cold finger condenser, add the chosen solvent (e.g., liquid ammonia).

-

Cool the flask to -78°C using a dry ice/acetone bath.[1]

-

Carefully add sodium amide to the cooled solvent.

-

Slowly add propargyl alcohol dropwise to the stirred suspension of sodium amide. The formation of the sodium acetylide intermediate will occur.

-

Step 2: Alkylation with a Halogenated Alkene

-

Objective: To form the carbon-carbon bond between the acetylide and an electrophilic alkene.

-

Reactants: The sodium acetylide intermediate from Step 1, 1-bromo-1-pentene.

-

Conditions: Anhydrous conditions are crucial to prevent the quenching of the acetylide.

-

Procedure:

-

To the solution containing the sodium acetylide intermediate, slowly add 1-bromo-1-pentene.

-

Allow the reaction to proceed at low temperature, gradually warming to room temperature over several hours.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, quench the reaction by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over an anhydrous salt (e.g., magnesium sulfate).

-

Purify the crude product via distillation or column chromatography to yield this compound.

-

An estimated yield for this type of reaction is in the range of 60-75%.[1]

Synthetic Workflow Diagram

The logical relationship of the synthesis of this compound can be visualized as follows:

Caption: A workflow diagram for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of Hept-1-en-5-yne

Introduction

Hept-1-en-5-yne is an unsaturated hydrocarbon containing both a terminal alkene and a terminal alkyne functional group within its seven-carbon chain.[1][2] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures.[1] Its bifunctionality allows for selective transformations at either the double or triple bond, providing a versatile platform for the synthesis of novel compounds in medicinal chemistry and materials science.[1][3] This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of a key synthetic workflow.

It is important to distinguish this compound from its isomer, Hept-5-en-1-yne. Both are 1,6-enynes, but the positions of the alkene and alkyne functionalities are reversed.[2][4][5] Hept-5-en-1-yne is a well-documented precursor in various cyclization reactions, including enyne metathesis and gold-catalyzed cycloisomerization.[4] This guide, however, will focus specifically on the synthesis of this compound.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for reaction planning, characterization, and safety considerations.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.15 g/mol |

| CAS Number | 821-40-9 |

| Canonical SMILES | CC#CCCC=C |

| InChI Key | AMSMDGCMDNFUQA-UHFFFAOYSA-N |

(Data sourced from PubChem CID 53763274)[2]

Core Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic strategies. The most prominent methods involve the formation of a carbon-carbon bond between a three-carbon and a four-carbon fragment. Two of the most effective approaches are Sonogashira cross-coupling and the alkylation of an acetylide.

Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound synthesis, this would involve the coupling of a suitable three-carbon alkyne with a four-carbon vinyl halide, or vice versa. A plausible route is the reaction of propyne with a 4-halobut-1-ene.

Experimental Protocol: Sonogashira Cross-Coupling (Analogous Synthesis)

This protocol is based on general procedures for Sonogashira couplings and may require optimization for this specific substrate.[1]

-

Materials:

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent, followed by the base and 4-bromobut-1-ene.

-

Bubble propyne gas through the solution or add a solution of a propyne equivalent.

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.[1]

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

-

Expected Yield: 70–85% (based on analogous enyne syntheses).[1]

Alkylation of Acetylide

Another common method for forming carbon-carbon bonds with alkynes is through the alkylation of an acetylide anion.[1] This involves the deprotonation of a terminal alkyne with a strong base to form a potent nucleophile, which then displaces a halide in an Sₙ2 reaction. For the synthesis of this compound, this would involve the reaction of a propargyl anion with a 4-halobut-1-ene.

Experimental Protocol: Acetylide Alkylation

-

Materials:

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve condensed propyne in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C with a dry ice/acetone bath).[1][6]

-

Slowly add the strong base dropwise to the propyne solution while maintaining the low temperature to form the lithium or sodium propynide.

-

Add 4-bromobut-1-ene to the acetylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

-

Expected Yield: 60–75% (estimated from analogous reactions).[1]

Logical Workflow and Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound via the alkylation of an acetylide, a robust and common method for this type of transformation.

Caption: Generalized workflow for the synthesis of this compound via acetylide alkylation.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies such as Sonogashira cross-coupling and acetylide alkylation. These methods offer reliable routes to this versatile enyne, providing researchers and drug development professionals with a valuable building block for the construction of complex organic molecules. The choice of synthetic route may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The protocols provided herein serve as a foundation for the practical synthesis of this compound, with the understanding that optimization may be necessary to achieve desired yields and purity for specific research and development needs.

References

- 1. This compound | 821-40-9 | Benchchem [benchchem.com]

- 2. This compound | C7H10 | CID 53763274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Hept-5-en-1-yne | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic data for "Hept-1-en-5-yne" (NMR, IR, mass spectrometry)

An In-depth Technical Guide to the Spectroscopic Data of Hept-1-en-5-yne

This technical guide offers a detailed overview of the spectroscopic data for this compound (also known as hept-5-en-1-yne), a valuable synthon in organic chemistry.[1] The document is intended for researchers, scientists, and professionals in drug development, providing predicted spectral data, comprehensive experimental protocols, and a logical workflow for the structural elucidation of this compound.

This compound is an unsaturated hydrocarbon with the molecular formula C₇H₁₀, containing both a terminal alkene and a terminal alkyne functional group.[2] Its characterization is essential for confirming its structure and ensuring purity in synthetic applications.[1] This guide focuses on the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~5.85 - 5.75 | m | - |

| H-2 (trans to alkyl) | ~5.02 | ddt | J ≈ 17.1, 1.5, 1.5 |

| H-2 (cis to alkyl) | ~4.97 | ddt | J ≈ 10.2, 1.5, 1.2 |

| H-3 | ~2.15 | dt | J ≈ 7.0, 2.7 |

| H-4 | ~2.28 | q | J ≈ 7.0 |

| H-6 | ~1.95 | t | J ≈ 2.7 |

| H-7 | ~1.75 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~138.0 |

| C-2 | ~115.0 |

| C-3 | ~32.5 |

| C-4 | ~18.0 |

| C-5 | ~84.0 |

| C-6 | ~69.0 |

| C-7 | ~4.5 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Bond | Description |

|---|---|---|---|

| Alkyne C-H | ~3300 | ≡C-H | Stretch |

| Alkene C-H | ~3080 | =C-H | Stretch |

| Alkyl C-H | ~2960-2850 | -C-H | Stretch |

| Alkyne C≡C | ~2120 | -C≡C- | Stretch (Terminal) |

| Alkene C=C | ~1640 | -C=C- | Stretch |

| Alkene C-H Bend | ~990 and ~910 | =C-H | Out-of-plane bend |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1]

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Value | Interpretation |

|---|---|

| 94 | Molecular Ion (M⁺)[3] |

| 79 | [M - CH₃]⁺ |

| 67 | [M - C₂H₃]⁺ (loss of vinyl group) |

| 53 | [M - C₃H₅]⁺ (loss of allyl group) |

| 41 | Propargyl cation [C₃H₃]⁺ or Allyl cation [C₃H₅]⁺ |

| 39 | Cyclopropenyl cation [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[1][4] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).[1] Transfer the solution to a clean, dry 5 mm NMR tube.[1][5] For quantitative ¹³C NMR, a paramagnetic relaxation agent like Cr(acac)₃ may be added to shorten relaxation times.[6]

-

Instrument Parameters (400 MHz Spectrometer) :

-

¹H NMR : A standard single-pulse experiment is typically used.[1] Set the spectral width to 10-12 ppm, acquisition time to 2-3 seconds, and relaxation delay to 1-2 seconds.[1] Acquire 16-64 scans for a good signal-to-noise ratio.[1]

-

¹³C NMR : A proton-decoupled single-pulse experiment is standard, resulting in a spectrum where all carbon signals are singlets.[1][7] Use a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[1] Due to the low natural abundance and weaker magnetic moment of ¹³C, a larger number of scans (1024-4096) is required.[1][7]

-

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.[8]

FT-IR Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid, it can be analyzed directly.

-

Neat Liquid (Salt Plates) : Place a single drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.[9]

-

Attenuated Total Reflectance (ATR) : Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or germanium).[5][10] This method is often simpler and requires less sample preparation.[5]

-

-

Data Acquisition :

-

First, acquire a background spectrum of the clean, empty salt plates or ATR crystal.[11] This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).

-

Place the prepared sample in the spectrometer and acquire the spectrum. Select an appropriate spectral range, typically 4000 to 400 cm⁻¹.[10] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]

-

-

Spectral Interpretation : Analyze the resulting spectrum by identifying characteristic absorption peaks corresponding to the functional groups present in the molecule.[10]

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane or hexane.[1]

-

GC-MS Parameters :

-

Gas Chromatograph (GC) : Use a non-polar capillary column (e.g., HP-5ms). Set the injector temperature to 250 °C. Use Helium as the carrier gas at a constant flow of 1 mL/min. A typical oven program would be to start at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C.[1]

-

Mass Spectrometer (MS) : Use Electron Ionization (EI) at 70 eV as the ionization mode.[1] Set the ion source temperature to 230 °C and the mass range to scan from m/z 35 to 350.[1]

-

-

Data Analysis : The GC will separate the components of the sample before they enter the mass spectrometer. Analyze the mass spectrum of the peak corresponding to this compound. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the structural assignment.[12]

Workflow Visualization

The logical workflow for the comprehensive spectroscopic analysis of this compound is depicted in the diagram below. This process illustrates the path from sample preparation through data acquisition and analysis to the final structural elucidation.

Caption: A workflow diagram for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 821-40-9 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. How To [chem.rochester.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. NMR_En [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Hept-1-en-5-yne: A Technical Overview of Physical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-1-en-5-yne is an organic compound of interest in synthetic chemistry due to its bifunctional nature, incorporating both an alkene and an alkyne moiety. This dual reactivity makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides an in-depth look at the physical properties of this compound, including its boiling point and density. Due to a lack of experimentally determined values in publicly available literature, this guide presents estimated properties based on structurally similar compounds and established chemical principles. Additionally, a detailed, plausible experimental protocol for its synthesis is provided, accompanied by a workflow diagram for enhanced clarity.

Physical Properties

For comparison, the structurally similar compound hept-1-en-6-yne has a reported boiling point of 110-112°C and a density of approximately 0.75 g/cm³.[4] Another related compound, 1-heptyne, has a boiling point of 99-100°C and a density of 0.733 g/mL at 25°C.[5] Based on these data points, the physical properties of this compound can be reasonably estimated.

Summary of Physical Properties

| Property | Estimated Value | Notes |

| Boiling Point | 105-115 °C | Estimated based on analogous compounds. |

| Density | ~ 0.74 - 0.76 g/cm³ | Estimated based on analogous compounds. |

| Molecular Weight | 94.15 g/mol | Calculated from the molecular formula (C₇H₁₀).[6] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Typical for nonpolar hydrocarbons.[1][2] |

Disclaimer: The boiling point and density are estimated values and should be confirmed by experimental measurement.

Synthetic Methodology

The synthesis of this compound can be achieved through various organic synthesis routes. A plausible and common method involves the coupling of a terminal alkyne with an appropriate alkenyl halide. The following protocol describes a conceptual synthetic pathway.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol outlines the synthesis of this compound from propyne and 4-bromo-1-butene using a Sonogashira cross-coupling reaction.

Materials:

-

Propyne (or a suitable precursor that generates the propynyl anion)

-

4-bromo-1-butene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask is charged with the palladium catalyst and copper(I) iodide under an inert atmosphere.

-

Addition of Reagents: Anhydrous solvent and the amine base are added to the flask, followed by 4-bromo-1-butene.

-

Introduction of Propyne: Propyne gas is bubbled through the reaction mixture, or a solution of a deprotonated propyne equivalent (e.g., propynylmagnesium bromide) is added dropwise at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Workflow and Pathway Visualization

To visually represent the synthetic logic, a diagram of the experimental workflow is provided below.

Caption: Synthetic workflow for this compound via Sonogashira coupling.

References

An In-depth Technical Guide to the Electron Structure and Bonding in Hept-1-en-5-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-1-en-5-yne is an unsaturated hydrocarbon featuring both a terminal alkene and an internal alkyne functional group. This guide provides a comprehensive analysis of its electron structure and bonding, which dictates its chemical reactivity and potential applications in organic synthesis and drug development. The document details the orbital hybridization, sigma (σ) and pi (π) bonding framework, and estimated geometric and energetic parameters of the molecule. Furthermore, it outlines standard experimental protocols for the characterization of such enyne systems, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This technical guide serves as a foundational resource for professionals engaged in the study and utilization of unsaturated hydrocarbons.

Molecular Structure and Hybridization

This compound possesses the molecular formula C₇H₁₀.[1] Its structure consists of a seven-carbon chain with a double bond between C1 and C2, and a triple bond between C5 and C6. The systematic IUPAC name for this compound is this compound.[1]

The electronic configuration of each carbon atom in the chain is determined by its bonding environment, leading to different hybridization states:

-

C1 and C2 (Alkene): These carbon atoms are involved in a double bond and are sp² hybridized. This hybridization results in a trigonal planar geometry with bond angles of approximately 120°.

-

C3 and C4 (Alkane): These carbons are saturated and sp³ hybridized, leading to a tetrahedral geometry with bond angles around 109.5°.

-

C5 and C6 (Alkyne): These carbon atoms form a triple bond and are sp hybridized. This results in a linear geometry with bond angles of 180°.

-

C7 (Methyl group): This terminal carbon is part of a methyl group, and is sp³ hybridized with a tetrahedral geometry.

The varying hybridization along the carbon backbone creates a molecule with distinct regions of planarity and three-dimensionality, influencing its conformational flexibility and reactivity.

Sigma (σ) and Pi (π) Bonding Framework

The covalent bonding in this compound can be dissected into a framework of sigma (σ) and pi (π) bonds.

-

Sigma (σ) Bonds: These are formed by the direct, head-on overlap of atomic orbitals and constitute the primary structural framework of the molecule. In this compound, there are a total of 16 sigma bonds:

-

6 C-C sigma bonds

-

10 C-H sigma bonds

-

-

Pi (π) Bonds: These are formed by the sideways overlap of unhybridized p-orbitals. They are responsible for the unsaturation in the molecule and are regions of high electron density, making them susceptible to electrophilic attack. This compound contains 3 pi bonds:

-

One π bond in the C1=C2 double bond.

-

Two π bonds in the C5≡C6 triple bond.

-

The presence of both a double and a triple bond in the same molecule gives it the characteristic reactivity of both alkenes and alkynes.

Quantitative Data

Table 1: Estimated Bond Parameters for this compound

| Bond Type | Hybridization | Estimated Bond Length (Å) | Estimated Bond Angle (°) | Estimated Bond Energy (kJ/mol) |

| C1=C2 | sp² - sp² | 1.34 | - | 614 |

| C1-H | sp² - s | 1.08 | ~120 | 413 |

| C2-H | sp² - s | 1.08 | ~120 | 413 |

| C2-C3 | sp² - sp³ | 1.50 | ~120 | 347 |

| C3-C4 | sp³ - sp³ | 1.54 | 109.5 | 347 |

| C3-H | sp³ - s | 1.09 | 109.5 | 413 |

| C4-C5 | sp³ - sp | 1.46 | 109.5 | 347 |

| C4-H | sp³ - s | 1.09 | 109.5 | 413 |

| C5≡C6 | sp - sp | 1.20 | 180 | 839 |

| C6-C7 | sp - sp³ | 1.46 | 180 | 347 |

| C7-H | sp³ - s | 1.09 | 109.5 | 413 |

Mandatory Visualizations

Caption: Orbital Hybridization and Bonding in this compound.

Experimental Protocols

Characterization of the electron structure of this compound would typically involve spectroscopic techniques. Below are generalized protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquire a ¹H NMR spectrum using a standard single-pulse sequence.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration (proton ratios), and multiplicity (splitting patterns) to assign protons to their respective positions in the molecule. Vinylic protons (C1-H, C2-H) are expected in the 5-6 ppm region, while the allylic protons (C3-H) would be further upfield. The propargylic protons (C4-H) and the methyl protons (C7-H) will have characteristic shifts.

-

¹³C NMR: Analyze the chemical shifts to identify the different carbon environments. Alkene carbons (C1, C2) typically appear in the 100-150 ppm range, while alkyne carbons (C5, C6) are found between 65-90 ppm. The sp³ hybridized carbons (C3, C4, C7) will resonate at higher field (lower ppm values).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons.

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax). For an isolated enyne system like this compound, the absorption is expected to be in the UV region, likely below 250 nm, corresponding to π → π* electronic transitions. The exact λmax and the molar absorptivity (ε) are characteristic of the chromophore.

-

Conclusion

The presence of both sp², sp³, and sp hybridized carbon atoms in this compound results in a molecule with a complex and interesting electronic structure. The regions of high electron density in the double and triple bonds are the primary sites of chemical reactivity. A thorough understanding of its bonding, facilitated by the spectroscopic techniques outlined, is crucial for its application in the synthesis of more complex molecules, including potential pharmaceutical compounds. This guide provides the foundational knowledge for researchers and professionals to explore the chemistry of this versatile enyne.

References

Methodological & Application

Application Notes and Protocols for Hept-1-en-5-yne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hept-1-en-5-yne is a versatile bifunctional building block in organic synthesis, offering a unique combination of a terminal alkene and an internal alkyne. This arrangement of reactive sites allows for a variety of selective transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly heterocyclic and carbocyclic systems. Its applications are of significant interest in medicinal chemistry and materials science for the construction of novel scaffolds.

Application Note 1: Synthesis of Bicyclic and Tricyclic Systems via Palladium-Catalyzed Cycloisomerization/[4+2] Cycloaddition

This compound and its derivatives are excellent substrates for palladium-catalyzed cycloisomerization reactions, which can be coupled with in-situ cycloadditions to rapidly generate molecular complexity from simple acyclic precursors.[1] A powerful strategy involves the cycloisomerization of a substituted this compound derivative to form a reactive diene, which then undergoes an intermolecular or intramolecular [4+2] cycloaddition (Diels-Alder reaction).

This one-pot procedure is highly efficient for constructing bicyclic frameworks.[1] Furthermore, when the this compound precursor contains a tethered dienophile, an intramolecular cascade can be initiated to furnish complex tricyclic lactones, which is particularly useful for generating polycyclic systems with defined stereochemistry.[1]

Logical Workflow for Bicyclic Synthesis

Caption: Workflow for Palladium-Catalyzed Bicyclic Synthesis.

Application Note 2: Enyne Metathesis for the Formation of Conjugated Dienes

This compound and its isomers are suitable substrates for enyne metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes, such as Grubbs ruthenium-carbene complexes.[2][3] This reaction involves the cleavage of the alkene double bond and the formation of a new double bond with one of the alkyne carbons, ultimately producing a conjugated 1,3-diene system within a cyclic structure (ring-closing enyne metathesis or RCEYM).[3][4]

The formation of a thermodynamically stable conjugated diene is the driving force for this transformation.[3] The mechanism is thought to proceed via either an "yne-then-ene" or an "ene-then-yne" pathway, involving metallacyclobutene and metallacyclobutane intermediates.[3] This methodology is instrumental in the synthesis of carbo- and heterocyclic compounds.[4]

Catalytic Cycle of Ring-Closing Enyne Metathesis

Caption: Generalized Catalytic Cycle for Enyne Metathesis.

Application Note 3: Building Block for Heterocyclic Synthesis

Due to its dual reactivity, this compound serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds, which are significant scaffolds in pharmaceuticals and natural products.[1][5] For instance, the enyne moiety can be elaborated into substituted pyridines, which are prevalent in agrochemicals, polymers, and numerous bioactive molecules.[5] While various methods exist for pyridine synthesis, such as condensation reactions and cycloadditions, the use of functionalized enynes like this compound offers a modular approach to constructing highly substituted pyridine rings.[6][7]

Quantitative Data Summary

While specific yield and selectivity data for reactions of the parent this compound are highly substrate and condition-dependent, the following table summarizes typical parameters for the palladium-catalyzed cycloisomerization/[4+2] cycloaddition of a related substrate, a 4-substituted hept-1-en-6-yne.[1]

| Parameter | Value / Condition | Citation |

| Substrate | 4-substituted hept-1-en-6-yne | [1] |

| Catalyst | Palladium (e.g., Pd(PPh₃)₄) | [1] |

| Catalyst Loading | 5 mol% | [1] |

| Reagent | Dienophile (e.g., Methyl Acrylate, 2.0 eq) | [1] |

| Solvent | Anhydrous Toluene | [1] |

| Temperature | 80-110 °C | [1] |

| Reaction Time | 12-24 hours | [1] |

| Atmosphere | Inert (Argon or Nitrogen) | [1] |

| Typical Yield | Substrate Dependent | - |

| Stereoselectivity | Substrate and Catalyst Dependent | - |

Experimental Protocols

Protocol 1: Synthesis of a Bicyclic Derivative via Palladium-Catalyzed Cycloisomerization/[4+2] Cycloaddition

This protocol describes the synthesis of a bicyclic compound through the palladium-catalyzed cycloisomerization of a 4-substituted hept-1-en-6-yne and a subsequent Diels-Alder reaction with methyl acrylate.[1] This can be adapted for derivatives of this compound.

Materials:

-

4-substituted hept-1-en-6-yne (1.0 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)

-

Methyl acrylate (2.0 eq)

-

Anhydrous toluene

-

Inert atmosphere (Argon or Nitrogen)

-

Flame-dried Schlenk flask

-

Standard glassware for reaction workup and purification

-

Silica gel for column chromatography

-

Eluent system (e.g., hexane/ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 4-substituted hept-1-en-6-yne (1.0 eq) and the palladium catalyst (0.05 eq).[1]

-

Add anhydrous toluene to dissolve the reactants.[1]

-

Add methyl acrylate (2.0 eq) to the reaction mixture.[1]

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.[1]

-

Concentrate the mixture under reduced pressure to remove the solvent.[1]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclic heterocycle.[1]

Experimental Workflow Diagram

Caption: Experimental Workflow for Bicyclic Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: "Hept-1-en-5-yne" as a Precursor in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-1-en-5-yne is an organic compound with the molecular formula C₇H₁₀.[1][2] As a member of the enyne family, it features both a terminal alkene and a terminal alkyne functional group. This unique structural arrangement makes it a potentially versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. While specific applications of this compound in the total synthesis of complex molecules are not extensively documented in publicly available literature, the broader class of enynes, particularly 1,6-enynes which are constitutional isomers of this compound, are widely utilized in powerful cyclization reactions.[3] These reactions, including metal-catalyzed cycloisomerizations and metathesis, provide efficient pathways to carbocyclic and heterocyclic scaffolds found in many biologically active natural products.[3][4][5]

This document provides an overview of the potential applications of this compound as a precursor in complex molecule synthesis by drawing parallels with the well-established chemistry of related enynes. Detailed protocols for key transformations applicable to enynes are presented, offering a foundational guide for researchers looking to explore the synthetic utility of this compound and its derivatives.

Key Synthetic Transformations of Enynes

The reactivity of enynes is dominated by intramolecular reactions that leverage the proximity of the double and triple bonds. These transformations are often catalyzed by transition metals and lead to the rapid assembly of cyclic structures.

Enyne Metathesis

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium carbene complexes, which can be applied to construct cyclic dienes.[3][5][6] Depending on the reaction conditions, enyne metathesis can proceed through ring-closing (RCEYM) or cross-metathesis pathways. RCEYM is particularly valuable for synthesizing cyclic and bicyclic frameworks.[3]

General Reaction Scheme for Ring-Closing Enyne Metathesis (RCEYM):

Caption: General workflow for Ring-Closing Enyne Metathesis.

Metal-Catalyzed Cycloisomerization

Transition metals such as palladium and gold can catalyze the cycloisomerization of enynes to form a variety of cyclic structures.[3][4] Gold(I) catalysts, in particular, are effective in promoting the cyclization of 1,6-enynes under mild conditions.[3] Palladium-catalyzed cycloisomerization can also be coupled with other reactions, like the Diels-Alder reaction, in a one-pot fashion to rapidly build molecular complexity.[7]

General Reaction Scheme for Gold-Catalyzed Enyne Cycloisomerization:

Caption: Gold-catalyzed cycloisomerization of a 1,6-enyne.

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes.[3] The intramolecular version of this reaction is a powerful tool for the synthesis of bicyclic cyclopentenones from enynes.[3]

General Reaction Scheme for Intramolecular Pauson-Khand Reaction:

Caption: Intramolecular Pauson-Khand reaction of an enyne.

Experimental Protocols

The following are generalized protocols for the key reactions of enynes, which can be adapted for this compound and its derivatives.

Protocol 1: Ring-Closing Enyne Metathesis (RCEYM)

This protocol is based on the synthesis of a bicyclic diene, a key step in the total synthesis of (-)-stemoamide.[3]

Materials:

-

Enyne substrate (1.0 eq)

-

Grubbs' second-generation catalyst (5-10 mol%)

-

Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate in the anhydrous, degassed solvent.

-

Add the Grubbs' second-generation catalyst to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) and monitor the progress by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by exposing the solution to air for 30 minutes.

-

Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Representative RCEYM Reactions:

| Enyne Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyroglutamic acid derivative | Grubbs' II (4) | Toluene | 80 | 1.5 | 87 | [6] |

| Dienyne 150 | Grubbs' II (not specified) | CH₂Cl₂ | Reflux | Not specified | Not specified | [6] |

Protocol 2: Gold-Catalyzed Cycloisomerization

This is a general procedure for the gold-catalyzed cycloisomerization of 1,6-enynes.[3]

Materials:

-

1,6-Enyne substrate (1.0 eq)

-

Gold(I) catalyst (e.g., Ph₃PAuCl/AgSbF₆, 1-5 mol%)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst precursor (e.g., Ph₃PAuCl) and the silver salt (e.g., AgSbF₆).

-

Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of the 1,6-enyne substrate in the anhydrous solvent to the catalyst mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Quantitative Data for a Representative Gold-Catalyzed Cycloisomerization:

| Enyne Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted 1,6-enyne | [Au(I)] (2) | Dioxane | 25 | 0.5 | 98 | (General literature values) |

Protocol 3: Intramolecular Pauson-Khand Reaction

This protocol describes a typical procedure for the intramolecular Pauson-Khand reaction.[3]

Materials:

-

1,6-Enyne substrate (1.0 eq)

-

Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq)

-

N-Methylmorpholine N-oxide (NMO, 3.0 eq)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne substrate in anhydrous dichloromethane.

-

Add dicobalt octacarbonyl and stir the solution at room temperature for 2 hours, during which the color should change, indicating the formation of the alkyne-cobalt complex.

-

Add N-Methylmorpholine N-oxide (NMO) portionwise over 1 hour.

-

Stir the reaction mixture at 25 °C until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium cerium(IV) nitrate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for a Representative Intramolecular Pauson-Khand Reaction:

| Enyne Substrate | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Generic 1,6-enyne | Co₂(CO)₈ (1.1), NMO (3.0) | CH₂Cl₂ | 25 | 2-24 | 60-90 | [3] |

Conclusion

This compound, as a member of the enyne family of compounds, holds significant potential as a precursor for the synthesis of complex molecules. While direct synthetic applications are not yet widely reported, the established reactivity of structurally similar enynes provides a strong foundation for its future exploration. The metal-catalyzed cycloisomerization and metathesis reactions, along with the Pauson-Khand reaction, represent powerful strategies for the construction of diverse carbocyclic and heterocyclic frameworks. The protocols and data presented herein serve as a valuable resource for researchers aiming to unlock the synthetic potential of this compound and other enynes in the pursuit of novel and complex molecular targets.

References

- 1. This compound | 821-40-9 | Benchchem [benchchem.com]

- 2. This compound | C7H10 | CID 53763274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Reaction Mechanisms Involving Hept-1-en-5-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-1-en-5-yne is a versatile seven-carbon hydrocarbon containing both a terminal alkene and an internal alkyne. This unique combination of unsaturated functionalities makes it a valuable building block in organic synthesis, enabling a variety of powerful cyclization and functionalization reactions. The ability to construct complex carbocyclic and heterocyclic scaffolds from this simple acyclic precursor has garnered significant interest, particularly in the fields of natural product synthesis and drug discovery.

These application notes provide a detailed overview of key reaction mechanisms involving this compound and its derivatives. We will explore the theoretical underpinnings and provide detailed experimental protocols for three major classes of transformations: Enyne Metathesis, Gold-Catalyzed Cycloisomerization, and the Pauson-Khand Reaction. The resulting molecular architectures from these reactions are prevalent in a wide range of biologically active compounds and pharmaceutical agents.

Key Reaction Mechanisms and Protocols

Enyne Metathesis

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes, most notably ruthenium-based complexes like the Grubbs and Hoveyda-Grubbs catalysts.[1][2] The intramolecular variant, Ring-Closing Enyne Metathesis (RCEYM), transforms an enyne into a cyclic compound containing a conjugated diene, driven by the formation of this thermodynamically stable system.[1][3] For a 1,5-enyne such as this compound, this reaction is expected to produce a five-membered ring.

Mechanism:

The generally accepted mechanism for a ruthenium-catalyzed enyne metathesis can proceed via two main pathways: "ene-then-yne" or "yne-then-ene". In the "ene-then-yne" pathway, the ruthenium carbene catalyst first reacts with the alkene moiety to form a ruthenacyclobutane intermediate. This is followed by a retro-[2+2] cycloaddition to generate a new metal carbene, which then undergoes an intramolecular reaction with the alkyne to form a ruthenacyclobutene. Subsequent cycloreversion yields the cyclic diene product and regenerates the active catalyst.[2]

Quantitative Data for 1,5-Enyne Metathesis:

| Substrate (1,5-Enyne) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Generic 1,5-enyne | Hoveyda-Grubbs II (5) | Dichloromethane | Reflux | 36 | 35 | [4] |

| Substituted 1,5-enyne | Hoveyda-Grubbs II | Microwave | - | - | 19-58 | [4] |

Experimental Protocol: Ring-Closing Enyne Metathesis of a this compound Derivative

-

Materials:

-

This compound derivative (1.0 eq)

-

Hoveyda-Grubbs II catalyst (5 mol%)

-

Anhydrous and degassed dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard Schlenk glassware

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative.

-

Dissolve the substrate in anhydrous and degassed DCM to a concentration of 0.05 M.

-

Add the Hoveyda-Grubbs II catalyst to the solution.

-

Heat the reaction mixture to reflux (approx. 40 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-36 hours), cool the reaction to room temperature.

-

Quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic diene.

-

Gold-Catalyzed Cycloisomerization

Gold(I) complexes are powerful catalysts for the electrophilic activation of alkynes, leading to a variety of intramolecular cyclization reactions with alkenes.[5] For 1,5-enynes, gold-catalyzed cycloisomerization typically proceeds via a 6-endo-dig or 5-exo-dig cyclization pathway, often leading to the formation of bicyclic products.[5] The reaction is known for its mild conditions and high stereoselectivity.[5]

Mechanism:

The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the enyne, which increases its electrophilicity. The pendant alkene then acts as a nucleophile, attacking the activated alkyne. For a 1,5-enyne, this can lead to the formation of a cyclopropyl gold carbene intermediate. This highly reactive intermediate can then undergo various rearrangements, such as skeletal rearrangements or ring expansions, to yield the final product.[5]

Quantitative Data for Gold-Catalyzed Cycloisomerization of 1,5-Enynes:

| Substrate (1,5-Enyne derivative) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopropane-tethered 1,5-enyne | [IPrAuCl]/AgSbF6 (2) | DCE | 60 | 2 | 92 | [6] |

| Phenyl-substituted 1,5-enyne | Ph3PAuCl/AgSbF6 (1) | CH2Cl2 | RT | - | 88 | [7] |

| N-tethered 1,5-enyne | NaAuCl4·2H2O (5) | EtOH | 70 | 12 | 75 | [5] |

Experimental Protocol: Gold(I)-Catalyzed Cycloisomerization of a this compound Derivative

-

Materials:

-

This compound derivative (1.0 eq)

-

[JohnPhosAu(NCMe)]SbF6 (2 mol%)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

In a vial under an inert atmosphere, dissolve the this compound derivative in anhydrous DCM (0.1 M).

-

Add the gold(I) catalyst to the stirred solution at room temperature (23 °C).[8]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a drop of triethylamine.[8]

-

Concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the cyclized product.[8]

-

Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[9] The reaction is typically mediated by cobalt carbonyl complexes, although other transition metals like rhodium and iridium can also be used.[9] The intramolecular version of the Pauson-Khand reaction is particularly useful for the synthesis of bicyclic systems with high regio- and stereoselectivity.[9]

Mechanism:

The reaction is initiated by the formation of a stable hexacarbonyl dicobalt alkyne complex. This is followed by the coordination of the alkene. A migratory insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentene intermediate. Subsequent migratory insertion of a carbon monoxide ligand and reductive elimination yields the cyclopentenone product and regenerates a cobalt species.[3][9]

Quantitative Data for Intramolecular Pauson-Khand Reaction of Enynes:

| Enyne Type | Catalyst System | Promoter/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,6-Enyne | Co2(CO)8 (stoichiometric) | NMO | DCM | RT | 2-6 | 70-90 | [10] |

| 1,7-Enyne | Co2(CO)8 (stoichiometric) | Thermal | Toluene | 110-160 | 12-24 | 50-70 | [10] |

| 1,6-Enyne | [Rh(CO)2Cl]2 (catalytic) | CO (1 atm) | DCE | 80-110 | 1-4 | 75-95 | [10] |

Experimental Protocol: Intramolecular Pauson-Khand Reaction of a this compound Derivative

-

Materials:

-

This compound derivative (1.0 eq)

-

Dicobalt octacarbonyl (Co2(CO)8) (1.1 eq)

-

N-Methylmorpholine N-oxide (NMO) (3.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a solution of the this compound derivative in DCM, add dicobalt octacarbonyl.

-

Stir the solution at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.

-

Add N-methylmorpholine N-oxide (NMO) portionwise over 1 hour.

-

Stir the reaction mixture at 25 °C and monitor by TLC until the starting material is consumed.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution and extract with DCM.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.

-

Applications in Drug Development and Medicinal Chemistry

The carbocyclic and heterocyclic scaffolds generated from reactions of this compound and its derivatives are of significant interest to the pharmaceutical industry. These core structures are found in a multitude of natural products and synthetic molecules with pronounced biological activity.

-

Cyclopentenones , the products of the Pauson-Khand reaction, are present in various natural products with anticancer, antiviral, and anti-inflammatory properties. The cyclopentenone ring system can act as a Michael acceptor, enabling covalent interactions with biological targets.

-

Cyclic dienes and bicyclic systems produced through enyne metathesis and gold-catalyzed cycloisomerizations serve as versatile intermediates for the synthesis of more complex molecules. For instance, the diene functionality can readily undergo Diels-Alder reactions to rapidly increase molecular complexity and introduce multiple stereocenters.

The methodologies described provide efficient and atom-economical routes to these valuable molecular frameworks, making this compound a strategic starting material in the design and synthesis of novel therapeutic agents. The ability to generate diverse and complex molecular architectures from a simple precursor is a key strategy in modern drug discovery programs.[11]

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. Enyne Metathesis [organic-chemistry.org]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Gold-catalyzed cycloisomerization of 1,5-allenynes via dual activation of an ene reaction. | Semantic Scholar [semanticscholar.org]

- 7. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Hept-1-en-5-yne in Cycloaddition Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hept-1-en-5-yne is a versatile 1,6-enyne, a class of molecules containing both an alkene and an alkyne separated by three single bonds.[1][2] This structural motif makes it a powerful building block in organic synthesis, particularly for the construction of complex carbocyclic and heterocyclic scaffolds through a variety of cycloaddition reactions.[3] The dual functionality of the double and triple bonds allows for a range of selective transformations, enabling rapid increases in molecular complexity from a simple acyclic precursor.[3][4] These application notes provide detailed protocols for key cycloaddition reactions involving this compound and its derivatives, including Enyne Metathesis/Diels-Alder cascades, Pauson-Khand reactions, and its use as a dienophile.

Application Note 1: Enyne Metathesis followed by [4+2] Cycloaddition

Overview: Ruthenium-catalyzed Ring-Closing Enyne Metathesis (RCEYM) is a powerful transformation for 1,6-enynes like this compound.[3] This intramolecular reaction leads to the formation of cyclic 1,3-dienes, which are valuable intermediates for subsequent cycloaddition reactions, most notably the Diels-Alder reaction.[3][5] This cascade approach allows for the efficient construction of complex bicyclic systems in a controlled manner.

General Scheme: The process involves two key steps:

-

Ring-Closing Enyne Metathesis (RCEYM): A substituted this compound derivative undergoes cyclization catalyzed by a ruthenium complex (e.g., Grubbs' catalyst) to form a six-membered cyclic diene.

-

Diels-Alder Reaction: The in-situ generated diene reacts with a dienophile to yield a bicyclic adduct. This can be an intermolecular reaction with an added dienophile or an intramolecular reaction if the dienophile is tethered to the original enyne substrate.

Workflow Diagram:

Caption: Workflow for the RCEYM/Diels-Alder cascade reaction.

Experimental Protocol: Synthesis of a Bicyclic Diene via RCEYM This protocol is adapted from a general procedure for enyne metathesis.[3]

Materials:

-

Substituted this compound (1.0 mmol, 1.0 eq)

-

Grubbs' first-generation catalyst (0.04 mmol, 4 mol%)

-

Anhydrous, degassed dichloromethane (DCM) (100 mL, to make a 0.01 M solution)

-

Argon or Nitrogen atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add the substituted this compound (1.0 mmol).

-

Under a positive pressure of argon, add anhydrous and degassed DCM (100 mL) to dissolve the substrate.

-

Add Grubbs' first-generation catalyst (0.04 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent system typically a gradient of ethyl acetate in hexanes) to afford the desired cyclic diene.

Data Summary:

| Catalyst | Substrate Concentration | Temperature | Reaction Time | Typical Yield | Reference |

| Grubbs' I (4 mol%) | 0.01 M in DCM | Room Temp. | 24 h | >85% | [3] |

| Grubbs' II (5 mol%) | 0.01 M in Toluene | 80 °C | 12 h | >90% | General |

Application Note 2: Pauson-Khand Reaction

Overview: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[3] The intramolecular version of this reaction is particularly effective for 1,6-enynes like this compound, providing a direct route to bicyclic cyclopentenones, which are common motifs in natural products. The reaction is typically mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈).

General Scheme: this compound first reacts with Co₂(CO)₈ to form a stable alkyne-cobalt complex. Upon promotion by an amine N-oxide (e.g., NMO) or heat, the intramolecular cyclization proceeds, incorporating a molecule of carbon monoxide to yield the bicyclo[3.3.0]octenone core.

Workflow Diagram:

Caption: Workflow for the intramolecular Pauson-Khand reaction.[3]

Experimental Protocol: Synthesis of a Bicyclic Cyclopentenone This protocol is based on a typical procedure for the intramolecular Pauson-Khand reaction.[3]

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol, 1.1 eq)

-

N-Methylmorpholine N-oxide (NMO) (3.0 mmol, 3.0 eq)

-

Dichloromethane (DCM) (20 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in DCM (20 mL).

-

Add dicobalt octacarbonyl (1.1 mmol) to the solution.

-

Stir the solution at room temperature for 2 hours. A color change from dark brown to reddish-brown indicates the formation of the alkyne-cobalt complex.

-

Add N-Methylmorpholine N-oxide (NMO) (3.0 mmol) portionwise over 1 hour.

-

Continue stirring the reaction mixture at 25°C until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.

Data Summary:

| Reagent 1 | Reagent 2 | Promoter | Temperature | Typical Yield | Reference |

| This compound | Co₂(CO)₈ (1.1 eq) | NMO (3.0 eq) | 25 °C | 60-85% | [3] |

| This compound | Co₂(CO)₈ (1.1 eq) | TMANO (3.0 eq) | 0 °C | 70-90% | General |

Application Note 3: this compound as a Dienophile in [4+2] Cycloadditions

Overview: The alkene moiety in this compound can serve as a dienophile in a [4+2] Diels-Alder cycloaddition reaction with a suitable conjugated diene.[5] This reaction forms a six-membered ring, providing a reliable method for constructing cyclohexene derivatives with the enyne side chain available for further functionalization.[5] The reaction is typically thermally promoted and is more efficient with electron-rich dienes, as the alkene in this compound is unactivated.

General Scheme: this compound reacts with a conjugated diene (e.g., cyclopentadiene) upon heating to form a substituted cyclohexene adduct. The reaction proceeds via a concerted mechanism.[5]

Logical Diagram:

Caption: Logical diagram of the [4+2] Diels-Alder cycloaddition.

Experimental Protocol: General Procedure for Diels-Alder Reaction

Materials:

-

This compound (1.0 eq)

-

Diene (e.g., freshly cracked cyclopentadiene, 1.2 eq)

-

Anhydrous toluene or xylenes

-

Sealed tube or flask with condenser

Procedure:

-

Place this compound (1.0 eq) in a flame-dried sealed tube or a round-bottom flask equipped with a reflux condenser.

-

Add the diene (1.2 eq) followed by anhydrous toluene.

-

Seal the tube or heat the flask to reflux (typically 110-140 °C).

-

Maintain the temperature for 12-48 hours, monitoring the reaction by GC-MS or TLC.

-

After cooling to room temperature, carefully open the reaction vessel.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclohexene adduct.

Data Summary:

| Diene | Dienophile | Temperature | Product | Typical Yield | Reference |

| Cyclopentadiene | This compound | 120 °C | Bicyclic adduct | Moderate-Good | General |

| 1,3-Butadiene | This compound | 150 °C (sealed tube) | Monocyclic adduct | Moderate | General |

| Furan | This compound | 100 °C | Oxabicyclic adduct | Reversible, often low yield | General |

Application Note 4: Palladium-Catalyzed Cycloisomerization/[4+2] Cycloaddition

Overview: A powerful one-pot strategy for synthesizing bicyclic frameworks involves a palladium-catalyzed cycloisomerization of 1,6-enynes, followed by an in-situ intermolecular [4+2] cycloaddition.[4] While the cited protocol specifies a 4-substituted hept-1-en-6-yne, the principle is applicable to other 1,6-enynes. The palladium catalyst first facilitates the cycloisomerization of the enyne to a reactive diene intermediate, which is then trapped by a dienophile in a Diels-Alder reaction.

General Scheme: A substituted this compound is treated with a palladium catalyst, which promotes its rearrangement into a cyclic diene. This diene is not isolated but immediately reacts with a dienophile present in the reaction mixture to form the final bicyclic product.

Workflow Diagram:

Caption: One-pot palladium-catalyzed cascade reaction.[4]

Experimental Protocol: Synthesis of a Bicyclic Derivative This protocol is adapted from a procedure for a related 1,6-enyne.[4]

Materials:

-

4-substituted this compound (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Dienophile (e.g., Methyl acrylate, 2.0 eq)

-

Anhydrous toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 4-substituted this compound and the palladium catalyst.

-

Add anhydrous toluene to dissolve the reactants.

-

Add the dienophile (e.g., methyl acrylate) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclic heterocycle.[4]

Data Summary:

| Catalyst | Dienophile | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| Pd(PPh₃)₄ (5 mol%) | Methyl Acrylate | Toluene | 80-110 °C | 12-24 h | Good | [4] |

| Pd(OAc)₂/P(o-tol)₃ | N-Phenylmaleimide | Toluene | 100 °C | 12 h | Good-Excellent | General |

Disclaimer: The information provided in this document is for Research Use Only (RUO). The experimental protocols are representative and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for Sonogashira Coupling with Hept-1-en-5-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key considerations for the Sonogashira coupling of Hept-1-en-5-yne , a versatile building block in organic synthesis. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a crucial transformation in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This document outlines the reaction mechanism, provides a detailed experimental protocol, and summarizes key reaction parameters for the successful application of this compound in Sonogashira cross-coupling reactions.

Introduction to Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an sp²-hybridized carbon of a vinyl or aryl halide.[3][4] The reaction typically proceeds under mild conditions, often at room temperature, and exhibits a broad tolerance for various functional groups, making it a highly valuable tool in synthetic chemistry.[4]

This compound, with its terminal alkyne and vinyl group, is an excellent substrate for Sonogashira coupling, enabling the synthesis of complex conjugated enynes. These structural motifs are present in numerous biologically active molecules and organic materials.

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle:

-

Oxidative Addition: A palladium(0) complex reacts with the aryl or vinyl halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the palladium(0) catalyst.

-

-

Copper Cycle:

-

Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial for activating the alkyne.[1]

-

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[5]

Generalized Experimental Protocol

This protocol provides a detailed methodology for a typical Sonogashira coupling reaction using this compound and an aryl or vinyl halide. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

-

This compound

-

Aryl or Vinyl Halide (e.g., Iodobenzene, Bromobenzene)

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) Iodide (CuI)

-

Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))

-

Inert Gas (Argon or Nitrogen)

-

Standard Glassware for Air-Sensitive Reactions (e.g., Schlenk flask)

Step-by-Step Procedure: [1]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl or vinyl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and copper(I) iodide (0.02-0.1 mmol, 2-10 mol%).

-

Solvent and Base Addition: Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2-3 equiv.). Stir the mixture for 10-15 minutes at room temperature.

-

Alkyne Addition: Add this compound (1.1-1.5 mmol, 1.1-1.5 equiv.) to the reaction mixture dropwise using a syringe.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired coupled product.

Data Presentation: Typical Reaction Parameters

The efficiency of the Sonogashira coupling is influenced by several factors. The following tables summarize typical conditions and catalyst systems.

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Typical Range/Value | Notes |

| Aryl/Vinyl Halide | 1.0 equivalent | Iodides are generally more reactive than bromides.[4] |

| This compound | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the halide. |

| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices. |

| Copper(I) Iodide | 2 - 10 mol% | Acts as a co-catalyst. |

| Base | 2 - 3 equivalents | Triethylamine or Diisopropylamine are frequently used. |

| Solvent | 5 - 10 mL per mmol of halide | THF, Toluene, or DMF are common choices. |

| Temperature | Room Temperature to 60 °C | Mild conditions are a key advantage of this reaction.[4] |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC. |

Table 2: Catalyst System Performance

| Palladium Catalyst | Co-catalyst | Base | Solvent | Typical Yields | Key Features |

| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | >90% | Standard, reliable conditions for a wide range of substrates. |

| Pd(PPh₃)₄ | CuI | DIPA | Toluene | >85% | Often used for less reactive halides. |

| Pd(OAc)₂ / Ligand | CuI | TEA | DMF | Variable | Allows for tuning of reactivity with different phosphine ligands. |

| PdCl₂(PPh₃)₂ | None (Copper-Free) | Piperidine | THF/H₂O | >80% | Useful when copper contamination is a concern. |

Visualizations

Caption: A simplified diagram of the Sonogashira coupling catalytic cycles.

Caption: A generalized workflow for the Sonogashira coupling experiment.

References

The Untapped Potential of Hept-1-en-5-yne in Heterocyclic Synthesis: Application Notes and Protocols

Introduction